molecular formula C12H11F4N3 B14205550 1H-1,2,4-Triazole, 3-methyl-1-propyl-5-(2,3,4,5-tetrafluorophenyl)- CAS No. 849342-29-6

1H-1,2,4-Triazole, 3-methyl-1-propyl-5-(2,3,4,5-tetrafluorophenyl)-

Cat. No.: B14205550
CAS No.: 849342-29-6
M. Wt: 273.23 g/mol
InChI Key: XKJLRVGUMSKBCH-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3-methyl-1-propyl-5-(2,3,4,5-tetrafluorophenyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This specific compound features a triazole ring substituted with a methyl group, a propyl group, and a tetrafluorophenyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 3-methyl-1-propyl-5-(2,3,4,5-tetrafluorophenyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1-propyl-1H-1,2,4-triazole with 2,3,4,5-tetrafluorobenzaldehyde in the presence of a base can yield the desired compound. The reaction typically requires solvents such as ethanol or acetonitrile and may be carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 3-methyl-1-propyl-5-(2,3,4,5-tetrafluorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, nucleophiles like amines, and appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1H-1,2,4-Triazole, 3-methyl-1-propyl-5-(2,3,4,5-tetrafluorophenyl)- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound can be used to study enzyme inhibition and protein interactions. Its triazole ring is known to interact with various biological targets, making it valuable for drug discovery.

    Medicine: The compound’s potential therapeutic properties are being explored for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-methyl-1-propyl-5-(2,3,4,5-tetrafluorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, leading to inhibition or activation of specific biological pathways. The tetrafluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A basic triazole compound without additional substituents.

    3-Methyl-1H-1,2,4-Triazole: A triazole with a methyl group at the 3-position.

    1-Propyl-1H-1,2,4-Triazole: A triazole with a propyl group at the 1-position.

    2,3,4,5-Tetrafluorophenyl-1H-1,2,4-Triazole: A triazole with a tetrafluorophenyl group.

Uniqueness

1H-1,2,4-Triazole, 3-methyl-1-propyl-5-(2,3,4,5-tetrafluorophenyl)- is unique due to its combination of substituents. The presence of both a methyl group and a propyl group on the triazole ring, along with the tetrafluorophenyl group, imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

CAS No.

849342-29-6

Molecular Formula

C12H11F4N3

Molecular Weight

273.23 g/mol

IUPAC Name

3-methyl-1-propyl-5-(2,3,4,5-tetrafluorophenyl)-1,2,4-triazole

InChI

InChI=1S/C12H11F4N3/c1-3-4-19-12(17-6(2)18-19)7-5-8(13)10(15)11(16)9(7)14/h5H,3-4H2,1-2H3

InChI Key

XKJLRVGUMSKBCH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC(=N1)C)C2=CC(=C(C(=C2F)F)F)F

Origin of Product

United States

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